4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Process Chemistry Sertraline Synthesis Yield Optimization

This diarylbutyric acid intermediate is essential for the high-yield, industrial-scale synthesis of sertraline. Its specific 3,4-dichloro substitution pattern is critical for process efficiency and cannot be substituted. Beyond its established role in manufacturing, it is a high-potency pharmacological tool (α3β4 nAChR IC50: 1.8 nM) and a key reference standard for analytical method validation (Sertraline RC 13). Secure this versatile compound at ≥98% purity for your pharmaceutical development and quality control needs.

Molecular Formula C16H14Cl2O2
Molecular Weight 309.2 g/mol
CAS No. 79560-18-2
Cat. No. B123619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid
CAS79560-18-2
Synonyms3,4-Dichloro-γ-phenyl-benzenebutanoic Acid
Molecular FormulaC16H14Cl2O2
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,19,20)
InChIKeyZBLZQVJTLMFDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid (CAS 79560-18-2): Procurement Guide for Key Sertraline Intermediate


4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS 79560-18-2) is a synthetic, diarylbutyric acid derivative that serves as a pivotal intermediate in the manufacture of the selective serotonin reuptake inhibitor (SSRI) sertraline [1]. It is also identified as Sertraline Related Compound 13 (Sertraline RC 13) in pharmacopoeial contexts . This compound is characterized by a 3,4-dichlorophenyl and a phenyl group at the 4-position of a butanoic acid backbone, a substitution pattern essential for its downstream synthetic utility and its own unique biological profile [1][2].

Why Generic Substitution Fails for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid in Critical Applications


Generic substitution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid with other 4,4-diphenylbutanoic acid derivatives is not feasible due to its precise role in a validated, industrial-scale synthesis pathway [1]. This compound is not an interchangeable building block; its specific 3,4-dichloro substitution pattern on one phenyl ring is critical for the downstream stereoselective cyclization and subsequent steps leading to cis-(1S)(4S)-sertraline [1][2]. Furthermore, this specific intermediate possesses a unique and potent biological activity profile, particularly as an antagonist at nicotinic acetylcholine receptors (nAChRs) with single-digit nanomolar potency [3], a property not shared by its process-related congeners or the final drug substance. Therefore, substituting this intermediate would compromise both the synthetic route's yield and purity and any research utilizing its intrinsic bioactivity.

Quantitative Differentiation of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid: A Head-to-Head Evidence Review


Superior Synthetic Efficiency: 91% Yield in the Key Sertraline Intermediate Step

The three-step process disclosed in U.S. Patent 4,777,288 for preparing this compound results in a final step yield of 91% [1]. This represents a major improvement over the prior art method of Welch et al. (1984) [2], which is described as a multi-step, lower-yielding sequence [1]. The patent explicitly claims this novel process offers 'greatly reduced...costs' due to its ease and efficiency [1].

Process Chemistry Sertraline Synthesis Yield Optimization

Unique Biological Fingerprint: Potent nAChR Antagonism Distinct from Sertraline

This intermediate exhibits potent antagonist activity at human α3β4 nAChR with an IC50 of 1.8 nM [1]. This activity is remarkably potent and distinct from the primary pharmacology of the final drug product, sertraline (SERT IC50 = 70 nM, DAT IC50 = 720 nM, NET IC50 = 520 nM) . The compound also shows nanomolar activity at other nAChR subtypes (α4β2, α4β4, and muscle-type) [1], indicating a unique biological profile separate from its role as a synthetic precursor.

Nicotinic Acetylcholine Receptor nAChR Antagonist Neuropharmacology

Validated Monoamine Transporter Profile: Comparable to Sertraline's Off-Target Activity

The compound inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM, [3H]norepinephrine uptake at human NET with an IC50 of 443 nM, and [3H]dopamine uptake at human DAT with an IC50 of 658 nM [1]. These values are remarkably similar to the off-target transporter inhibition profile of sertraline itself, which inhibits NET and DAT with IC50s of 520 nM and 720 nM, respectively . This suggests that the intermediate retains a transporter binding affinity comparable to the final drug for these secondary targets.

Monoamine Transporter DAT SERT NET

Commercial Purity Benchmark: ≥98% Purity Aligned with Industry Standards

Commercially available batches of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid are routinely offered with a purity specification of Not Less Than 98% (NLT 98%) . This purity level meets the expectations for a late-stage pharmaceutical intermediate and ensures consistency in downstream reactions. While not directly compared to other intermediates, this specification aligns with the high standards required for GMP manufacturing of sertraline.

Quality Control Pharmaceutical Intermediate Purity Specification

Optimal Use Cases for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid Based on Quantitative Evidence


Industrial-Scale Sertraline Synthesis: Maximizing Yield and Minimizing Cost

This compound is the preferred intermediate for the large-scale production of sertraline hydrochloride. The patented three-step process, culminating in a 91% yield for this specific acid [1], offers a clear economic advantage over older, less efficient routes [1]. Procurement teams supporting generic drug manufacturing should select this intermediate to leverage the process's high yield and simplified purification, directly impacting the overall cost of goods.

Neuroscience Research: A Potent and Selective α3β4 nAChR Antagonist

With an IC50 of 1.8 nM at the human α3β4 nicotinic acetylcholine receptor [1], this compound serves as a high-potency pharmacological tool. It can be used to dissect the role of α3β4 nAChRs in complex biological systems, including studies on nicotine addiction and withdrawal, as evidenced by its in vivo activity in smoking cessation models [1]. This application is entirely separate from its role as a synthetic intermediate.

Analytical Chemistry: Sertraline Impurity Profiling and Reference Standard

As Sertraline Related Compound 13 [1], this compound is essential for analytical method development and validation in quality control laboratories. It is used as a reference standard for HPLC impurity profiling of sertraline drug substance and finished dosage forms, ensuring batch-to-batch consistency and regulatory compliance. Its ≥98% commercial purity [2] makes it suitable for this critical application.

Transporter Pharmacology Studies: A Sertraline-Like Control Compound

Given its cross-comparable monoamine transporter inhibition profile (SERT IC50=100 nM, NET IC50=443 nM, DAT IC50=658 nM) [1], this compound can act as a control in assays designed to profile the selectivity of novel SSRIs or other transporter inhibitors. Its profile closely mimics the off-target activity of sertraline [2], providing a benchmark for evaluating the selectivity of new chemical entities against established drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.